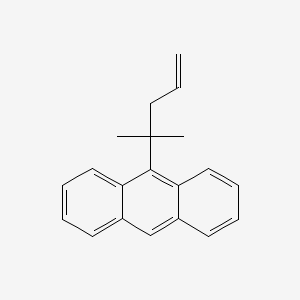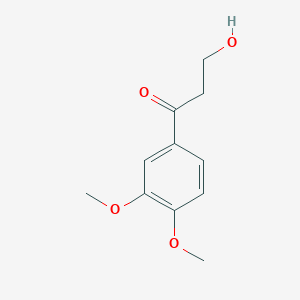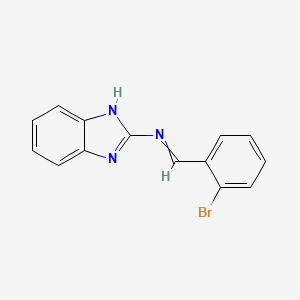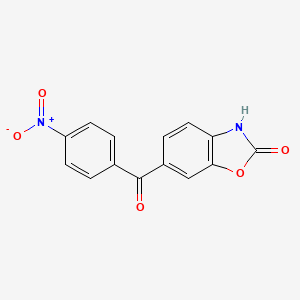![molecular formula C12H10O2 B14321290 Naphtho[1,2-b]furan-2(3H)-one, 4,5-dihydro- CAS No. 100952-97-4](/img/structure/B14321290.png)
Naphtho[1,2-b]furan-2(3H)-one, 4,5-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphtho[1,2-b]furan-2(3H)-one, 4,5-dihydro- is a chemical compound belonging to the class of naphthofurans. This compound is characterized by a fused ring system consisting of a naphthalene ring and a furan ring. The presence of the 4,5-dihydro- group indicates partial hydrogenation, which affects its chemical reactivity and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Naphtho[1,2-b]furan-2(3H)-one, 4,5-dihydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the hydrogenation of naphtho[1,2-b]furan derivatives. For instance, 4,5-dihydro-3H-naphtho[1,8-bc]furans can be hydrogenated to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes using catalysts such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions. The reaction is typically carried out in a solvent like ethanol or acetic acid to facilitate the process .
Análisis De Reacciones Químicas
Types of Reactions: Naphtho[1,2-b]furan-2(3H)-one, 4,5-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Further reduction can lead to fully hydrogenated products.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as Pd/C in the presence of hydrogen gas.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products Formed:
Oxidation: Naphthoquinone derivatives.
Reduction: Fully hydrogenated naphthofuran derivatives.
Substitution: Various 2-substituted naphthofuran derivatives.
Aplicaciones Científicas De Investigación
Naphtho[1,2-b]furan-2(3H)-one, 4,5-dihydro- has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Naphtho[1,2-b]furan-2(3H)-one, 4,5-dihydro- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological effects .
Comparación Con Compuestos Similares
Naphtho[2,3-b]furan-4,9-dione: Another naphthofuran derivative with different substitution patterns and reactivity.
Naphtho[1,8-bc]furan: A related compound with a different ring fusion pattern.
Uniqueness: Naphtho[1,2-b]furan-2(3H)-one, 4,5-dihydro- is unique due to its specific ring fusion and partial hydrogenation, which confer distinct chemical and biological properties compared to other naphthofuran derivatives .
Propiedades
Número CAS |
100952-97-4 |
|---|---|
Fórmula molecular |
C12H10O2 |
Peso molecular |
186.21 g/mol |
Nombre IUPAC |
4,5-dihydro-3H-benzo[g][1]benzofuran-2-one |
InChI |
InChI=1S/C12H10O2/c13-11-7-9-6-5-8-3-1-2-4-10(8)12(9)14-11/h1-4H,5-7H2 |
Clave InChI |
PZAGERBAQSKFPN-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC=CC=C2C3=C1CC(=O)O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(2,4-Dichlorophenoxy)pentyl]-1H-1,2,4-triazole](/img/structure/B14321212.png)







![(3-{2-[(4-Bromobenzene-1-sulfonyl)amino]ethyl}phenoxy)acetic acid](/img/structure/B14321264.png)


![6,10-Dioxaspiro[4.5]decane-7,9-dione, 8-[(4-hydroxyphenyl)methylene]-](/img/structure/B14321277.png)
![1-[2-(Methylselanyl)propan-2-yl]-2-phenylcyclohexan-1-ol](/img/structure/B14321281.png)

